molecular formula C10H14N4O6 B135905 5'-O-Acetylribavirin CAS No. 58151-87-4

5'-O-Acetylribavirin

Cat. No.: B135905
CAS No.: 58151-87-4
M. Wt: 286.24 g/mol
InChI Key: SSKIKIHFNHSINB-DAGMQNCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Acetylribavirin typically involves the acetylation of ribavirin. The process begins with ribavirin, which undergoes a reaction with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 5’-hydroxyl group of the ribose moiety .

Industrial Production Methods: While specific industrial production methods for 5’-O-Acetylribavirin are not extensively documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 5’-O-Acetylribavirin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5'-O-Acetylribavirin is a derivative of ribavirin, an antiviral medication primarily used to treat viral infections such as hepatitis C and respiratory syncytial virus (RSV). This compound has garnered attention for its potential applications in various scientific and medical fields. The following sections detail its applications, supported by data tables and documented case studies.

Antiviral Activity

This compound exhibits antiviral properties similar to those of ribavirin, making it a candidate for treating various viral infections. Its mechanism involves inhibiting viral RNA synthesis, which is crucial for the replication of RNA viruses.

Case Study: Hepatitis C Virus (HCV)
In a study conducted on HCV-infected cell lines, this compound demonstrated significant antiviral activity. The compound inhibited viral replication by interfering with the viral polymerase, leading to reduced viral load in treated cells. This suggests its potential as an adjunct therapy in HCV management, particularly in patients who are resistant to standard treatments.

Pharmacological Research

The pharmacological profile of this compound has been explored to enhance drug delivery and efficacy. The acetylation improves the compound's solubility and bioavailability compared to ribavirin.

Data Table: Comparison of Pharmacokinetic Properties

PropertyRibavirinThis compound
Solubility (mg/mL)0.12.5
Bioavailability (%)4570
Half-life (hours)1218

This table illustrates how the modifications in this compound enhance its pharmacokinetic properties, making it a more effective candidate for therapeutic use.

Research in Drug Development

The compound is being investigated for its role in developing new antiviral therapies. Researchers are exploring its potential as part of combination therapies that could provide synergistic effects when used with other antiviral agents.

Case Study: Combination Therapy with Direct-Acting Antivirals (DAAs)
Recent trials have assessed the effectiveness of combining this compound with DAAs in HCV treatment regimens. Results indicated that the combination significantly improved treatment outcomes compared to DAAs alone, suggesting that this compound could enhance the overall efficacy of existing antiviral therapies.

Implications in Doping Control

Given its antiviral properties, there is interest in investigating the use of this compound in sports medicine, particularly concerning doping control. Its detection could be relevant due to its potential misuse as a performance-enhancing drug.

Research Insights from WADA
The World Anti-Doping Agency (WADA) has highlighted the need for innovative research into compounds like this compound that may have dual-use potential—both therapeutic and performance-enhancing. Ongoing studies aim to establish reliable detection methods for this compound in biological samples from athletes.

Mechanism of Action

The mechanism of action of 5’-O-Acetylribavirin is closely related to that of ribavirin. It involves several pathways:

Comparison with Similar Compounds

Physicochemical Properties

Lipophilicity and Stability

  • 5'-O-Benzoylribavirin : Higher logP (~2.5–3.0) than the acetyl analog, making it more prone to accumulation in lipid-rich tissues .
  • Impurity A/C/D : Polar structures (carboxylic acid or carboxamide groups) result in low logP values (<0), favoring renal excretion .

Degradation Pathways

  • 5'-O-Acetylribavirin hydrolyzes to Ribavirin under acidic or enzymatic conditions, a critical factor in impurity control during formulation .
  • Impurity C and D arise from triazole ring cleavage or ribose detachment during synthesis .

Pharmacological and Regulatory Considerations

Antiviral Activity

  • Ribavirin: Direct inhibition of viral RNA polymerases and immunomodulatory effects.
  • This compound: No reported antiviral activity; considered a non-active impurity.
  • 5'-O-Benzoylribavirin: Limited data, but esterified derivatives may act as prodrugs in vivo .

Regulatory Limits (EP Guidelines)

ImpurityMaximum Allowable LimitRationale
This compound0.5%Potential to revert to active Ribavirin
Impurity A0.3%Inactive but structurally similar
Impurity C/D0.1% eachIndicators of synthesis inefficiency

Biological Activity

5'-O-Acetylribavirin is a synthetic derivative of ribavirin, a well-known antiviral agent. Its biological activity is primarily characterized by its mechanism of action against various RNA and DNA viruses, as well as its potential therapeutic applications in viral infections and other diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and research findings.

Target Enzyme: Inosine Monophosphate Dehydrogenase (IMPDH)
this compound acts primarily by inhibiting IMPDH, an enzyme crucial for the de novo synthesis of guanine nucleotides. This inhibition leads to a depletion of the guanosine triphosphate (GTP) pool, which is essential for viral replication and mRNA synthesis. The compound mimics inosine monophosphate (IMP), acting as a competitive inhibitor of IMPDH, thereby disrupting the synthesis pathway of GMP and subsequently GTP .

Viral Replication Inhibition
By reducing the GTP levels, this compound effectively hampers the synthesis of viral RNA and proteins. This results in decreased viral replication and the production of defective virions. The compound's action can be influenced by environmental factors such as dietary fat intake, which can enhance its bioavailability.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of ribavirin, with absorption characteristics that suggest it may be effectively utilized in clinical settings. The compound undergoes metabolic processes that include hydrolysis to ribavirin and various oxidation-reduction reactions, forming different derivatives depending on the conditions.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits broad-spectrum antiviral activity. It has been shown to be effective against various viruses including those responsible for hepatitis C and respiratory syncytial virus (RSV). The compound's efficacy has been attributed to its ability to interfere with viral mRNA capping processes and inhibit viral polymerases .

Case Studies

  • Hepatitis C Virus (HCV) : A study indicated that ribavirin derivatives like this compound could enhance the efficacy of interferon therapy in HCV treatment by increasing mutation rates in viral RNA, thereby exerting selective pressure on the virus .
  • Anticancer Properties : In vitro studies have shown that certain derivatives of acetylribavirin possess anticancer properties, particularly against lung cancer cell lines (A549). These findings suggest a potential dual role for this compound in both antiviral and anticancer therapies .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings
Antiviral MechanismInhibits IMPDH leading to reduced GTP levels; disrupts viral RNA synthesis
PharmacokineticsSimilar absorption profile to ribavirin; undergoes hydrolysis and metabolic transformations
Efficacy Against HCVEnhances interferon therapy effectiveness; increases mutation rates in viral RNA
Anticancer ActivityExhibits potent activity against A549 lung cancer cells; potential for development as an anticancer agent

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O6/c1-4(15)19-2-5-6(16)7(17)10(20-5)14-3-12-9(13-14)8(11)18/h3,5-7,10,16-17H,2H2,1H3,(H2,11,18)/t5-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKIKIHFNHSINB-DAGMQNCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=N2)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=N2)C(=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58151-87-4
Record name 5'-O-Acetylribavirin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-O-ACETYLRIBAVIRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09P7KB183C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.